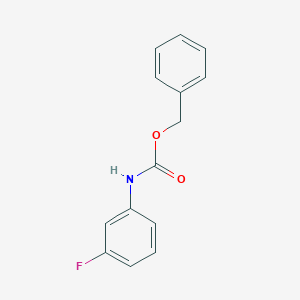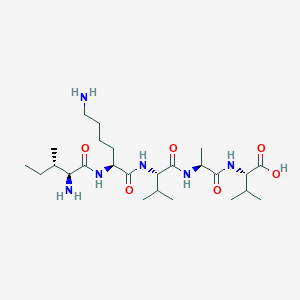
H-Ile-Lys-Val-Ala-Val-OH
Overview
Description
H-Ile-Lys-Val-Ala-Val-OH, also known as the laminin-derived peptide, is a bioactive compound that plays a significant role in promoting cell adhesion, neurite outgrowth, and tumor growth. This peptide is one of the most potent active sites of laminin-1, a protein found in the extracellular matrix. It stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Mechanism of Action
Target of Action
The compound Ile-Lys-Val-Ala-Val, also known as Isoleucyl-lysyl-valyl-alanyl-valine or H-Ile-Lys-Val-Ala-Val-OH, is a bioactive peptide derived from laminin . Its primary targets are cells in the extracellular matrix (ECM), particularly neuronal cells . The ECM plays a vital role in neuronal cell survival, neurite outgrowth, attachment, migration, differentiation, and proliferation .
Mode of Action
Ile-Lys-Val-Ala-Val interacts with its targets by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Biochemical Pathways
The compound affects the MAPK/ERK1/2 and PI3K/Akt signaling pathways . These pathways are involved in a wide range of cellular and molecular processes, including cell survival, proliferation, and differentiation .
Result of Action
The incorporation of Ile-Lys-Val-Ala-Val in nanofiber scaffolds markedly improves stem cell behavior . It promotes cell adhesion, neurite outgrowth, and tumor growth . Furthermore, it stimulates the growth and proliferation of BMMSCs .
Action Environment
The action of Ile-Lys-Val-Ala-Val is influenced by the environment in which it is applied. For instance, in tissue engineering, scaffolds can be modified with this bioactive peptide to improve cell-ECM interactions . The peptide’s action, efficacy, and stability can be influenced by factors such as the concentration of the peptide, the properties of the scaffold material, and the specific conditions of the cellular environment .
Biochemical Analysis
Biochemical Properties
Isoleucyl-lysyl-valyl-alanyl-valine interacts with various enzymes, proteins, and other biomolecules. It stimulates the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .
Cellular Effects
Isoleucyl-lysyl-valyl-alanyl-valine influences cell function by promoting cell adhesion and neurite outgrowth . It also stimulates the growth and proliferation of BMMSCs .
Molecular Mechanism
At the molecular level, Isoleucyl-lysyl-valyl-alanyl-valine exerts its effects by binding to specific biomolecules and activating certain signaling pathways. It activates the MAPK/ERK1/2 and PI3K/Akt signaling pathways, which stimulate the growth and proliferation of BMMSCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Lys-Val-Ala-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for valine, alanine, and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ile-Lys-Val-Ala-Val-OH undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC (N,N’-Diisopropylcarbodiimide) in organic solvents.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of reduced peptides.
Substitution: Formation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Ile-Lys-Val-Ala-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Promotes cell adhesion, neurite outgrowth, and tumor growth. It is used in studies involving cell signaling pathways and stem cell research.
Medicine: Potential therapeutic applications in tissue engineering and regenerative medicine. It enhances cell viability and neuronal differentiation in neural tissue engineering.
Industry: Used in the development of bioactive scaffolds for cell replacement therapy and tissue engineering
Comparison with Similar Compounds
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunostimulatory activity.
H-Ile-Lys-Val-Ala-Val-NH₂: An analog of H-Ile-Lys-Val-Ala-Val-OH with an amide group at the C-terminus.
H-Ile-Lys-Val-Ala-Val-OMe: An analog with a methoxy group at the C-terminus
Uniqueness
This compound is unique due to its potent activity in promoting cell adhesion, neurite outgrowth, and tumor growth. Its ability to activate both the MAPK/ERK1/2 and PI3K/Akt signaling pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQUSYWGKLRJRA-RABCQHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927101 | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131167-89-0 | |
| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



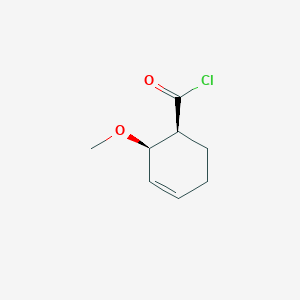

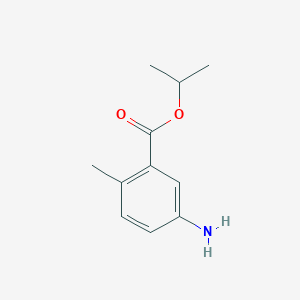
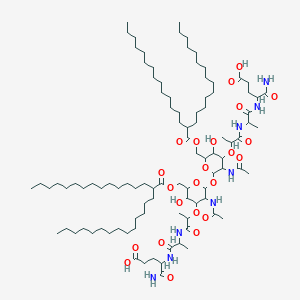
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)




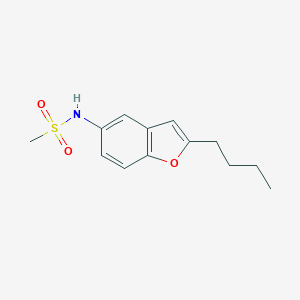
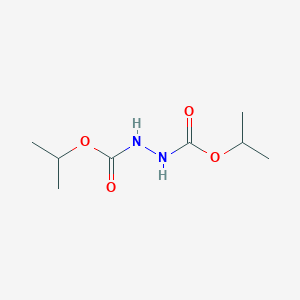
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
